Sodium 2-(phenylamino)-5-nitro-benzoate

Solubility Formulation In vitro assay

Sodium 2-(phenylamino)-5-nitro-benzoate (CAS 7066-51-5), also known as sodium 2-anilino-5-nitrobenzoate, is an arylaminobenzoate derivative with the molecular formula C₁₃H₉N₂NaO₄ and a molecular weight of 280.21 g/mol. It is the sodium salt of 5-nitro-2-(phenylamino)benzoic acid, a core scaffold in a family of chloride channel modulators and bioactive building blocks.

Molecular Formula C13H9N2NaO4
Molecular Weight 280.21 g/mol
CAS No. 7066-51-5
Cat. No. B14728015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(phenylamino)-5-nitro-benzoate
CAS7066-51-5
Molecular FormulaC13H9N2NaO4
Molecular Weight280.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+]
InChIInChI=1S/C13H10N2O4.Na/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9;/h1-8,14H,(H,16,17);/q;+1/p-1
InChIKeyLIECGDMOVFMLDS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-(Phenylamino)-5-Nitro-Benzoate (CAS 7066-51-5): Baseline Characteristics and Procurement Context


Sodium 2-(phenylamino)-5-nitro-benzoate (CAS 7066-51-5), also known as sodium 2-anilino-5-nitrobenzoate, is an arylaminobenzoate derivative with the molecular formula C₁₃H₉N₂NaO₄ and a molecular weight of 280.21 g/mol . It is the sodium salt of 5-nitro-2-(phenylamino)benzoic acid, a core scaffold in a family of chloride channel modulators and bioactive building blocks [1]. The compound features a benzoate core substituted with a phenylamino group and a nitro group at the 5-position . Its primary value in scientific and industrial settings lies in its utility as a versatile intermediate for further chemical modifications, particularly in medicinal chemistry and ion channel pharmacology, rather than as a standalone end-product therapeutic [2].

Sodium 2-(Phenylamino)-5-Nitro-Benzoate (CAS 7066-51-5): Critical Differentiators vs. Generic Arylaminobenzoate Substitution


Generic substitution among arylaminobenzoates is scientifically unsound due to profound differences in pharmacological potency and target engagement dictated by subtle structural variations. The class exhibits a steep structure-activity relationship (SAR), where alterations to the alkyl linker between the phenyl and benzoate rings dramatically modulate ion channel blockade [1]. Furthermore, the sodium salt form confers distinct physicochemical advantages, specifically its enhanced aqueous solubility (≥25.22 mg/mL) compared to the poorly soluble free acid, which is critical for enabling reproducible in vitro assays and formulation studies . Consequently, procurement decisions must be compound-specific and guided by quantitative SAR data rather than class-level assumptions.

Sodium 2-(Phenylamino)-5-Nitro-Benzoate (CAS 7066-51-5): Quantitative Evidence for Differentiated Selection


Sodium Salt Form Enables Aqueous Solubility Not Achievable with Free Acid Analog

The sodium salt form of 2-(phenylamino)-5-nitro-benzoate provides a critical solubility advantage over its free acid counterpart (CAS 16927-50-7). This property is essential for applications requiring aqueous media, such as in vitro biological assays or formulation development .

Solubility Formulation In vitro assay

Linker Length in Arylaminobenzoates is a Potency Determinant for CFTR Chloride Channel Block

In a series of arylaminobenzoates, the potency of cardiac CFTR chloride current (I_Cl) blockade is highly dependent on the length of the carbon chain linking the phenyl and benzoate rings. The target compound (with a 0-carbon linker) is the structural progenitor of more potent, longer-chain analogs like NPPB. This data establishes the target compound's specific potency point on the SAR curve, confirming it is not a functional substitute for the more potent NPPB [1].

CFTR Chloride Channel Ion Channel Pharmacology

Role as Key Intermediate: 5-Nitro-(2-Phenylamino)Benzoic Acid is a Crystallographically Validated Precursor

The free acid form, 5-nitro-(2-phenyl amino) benzoic acid, is a key intermediate in the synthesis of biologically active nitro acridone derivatives. Its structure has been unambiguously confirmed by X-ray crystallography, making it a reliable and well-characterized building block for further derivatization, unlike many less-defined commercial intermediates [1].

Synthetic Intermediate Medicinal Chemistry X-ray Crystallography

Sodium 2-(Phenylamino)-5-Nitro-Benzoate (CAS 7066-51-5): Validated Research and Industrial Application Scenarios


Ion Channel Pharmacology: Probing CFTR Chloride Channel Structure-Activity Relationships (SAR)

Use as a critical control compound or starting scaffold in experiments designed to understand how linker length modulates arylaminobenzoate block of the CFTR chloride channel. The compound represents the minimal linker length (0 carbons) within this series and serves as a baseline for assessing the increased potency observed in analogs like 2-benzylamino-5-nitro-benzoic acid (IC50 = 47 μM) and NPPB (IC50 = 4 μM) [1].

Medicinal Chemistry: Synthesis of Novel Bioactive Heterocycles (e.g., Acridones)

Employed as a key, structurally validated intermediate in the synthesis of nitro acridone derivatives, which are being investigated for their acetylcholinesterase inhibitory and antimicrobial activities [1]. The well-characterized nature of this precursor, confirmed by X-ray crystallography, ensures reliable entry into these synthetic pathways [1].

In Vitro Assay Development: Formulation of Water-Soluble Arylaminobenzoate Controls

The sodium salt form is uniquely suited for preparing stock solutions and working concentrations in aqueous buffers for biological assays (e.g., enzyme inhibition, cell-based studies), owing to its high aqueous solubility (≥25.22 mg/mL or ≥100 mM in H₂O) [1]. This circumvents the need for organic co-solvents like DMSO, which can interfere with assay readouts or introduce cellular toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 2-(phenylamino)-5-nitro-benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.